molecular formula C11H11ClN2OS B12826212 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine

4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine

Cat. No.: B12826212
M. Wt: 254.74 g/mol
InChI Key: RAXDQFVLHCEREW-UHFFFAOYSA-N
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Description

4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a morpholine ring attached to the benzothiazole moiety, with a chlorine atom at the 5-position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 2-amino-5-chlorobenzothiazole with morpholine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the benzothiazole and morpholine moieties enhances its potential as a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

4-(5-chloro-1,3-benzothiazol-2-yl)morpholine

InChI

InChI=1S/C11H11ClN2OS/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2

InChI Key

RAXDQFVLHCEREW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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